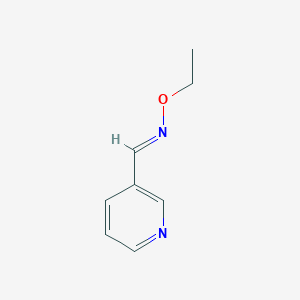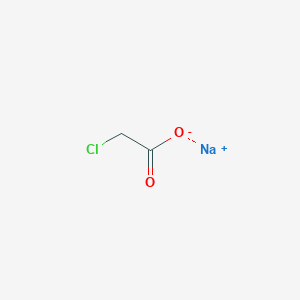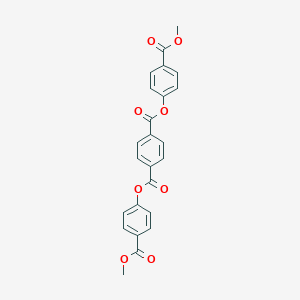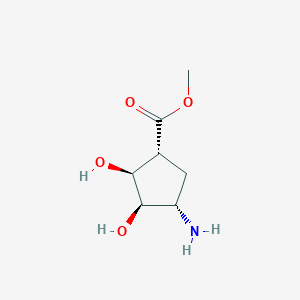
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as L-threo-3,4-dihydroxyphenylserine methyl ester and is a derivative of L-DOPA, a precursor of dopamine. In
作用机制
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate acts as a precursor to dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and can cross the blood-brain barrier. Once in the brain, it can be taken up by dopaminergic neurons and converted to dopamine, leading to an increase in dopamine levels.
生化和生理效应
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase dopamine levels in the brain, leading to improvements in motor function and mood. It has also been shown to have neuroprotective effects and can protect against oxidative stress and inflammation.
实验室实验的优点和局限性
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used in a variety of in vitro and in vivo assays. However, it also has some limitations. It can be unstable in solution and can degrade over time, leading to inconsistent results. It is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the study of methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate. One area of research is the development of more stable derivatives that can be used in long-term studies. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters and signaling pathways in the brain.
In conclusion, methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of neurological and psychiatric disorders.
合成方法
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate can be synthesized by the reaction of L-DOPA methyl ester hydrochloride with sodium nitrite, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and can be used in the treatment of Parkinson's disease. It has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
CAS 编号 |
116909-58-1 |
|---|---|
产品名称 |
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
分子式 |
C7H13NO4 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m1/s1 |
InChI 键 |
DTTVJFYENZGXEP-DPYQTVNSSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N |
SMILES |
COC(=O)C1CC(C(C1O)O)N |
规范 SMILES |
COC(=O)C1CC(C(C1O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



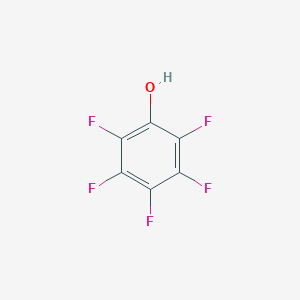
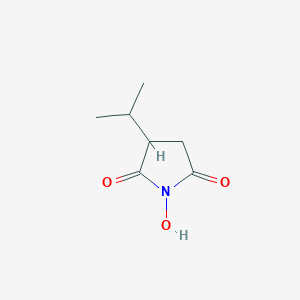
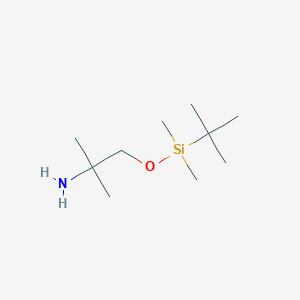
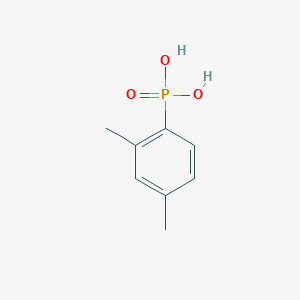
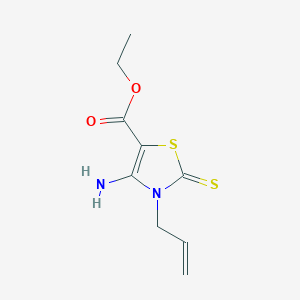
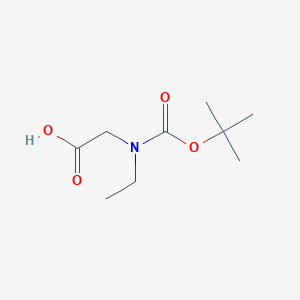
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
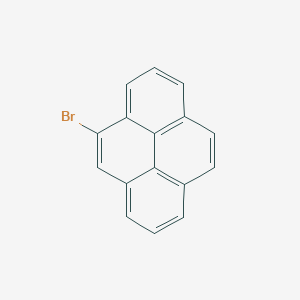
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
